![molecular formula C15H16N2O2S B5411151 N-(4-METHOXYPHENYL)-N'-[2-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B5411151.png)
N-(4-METHOXYPHENYL)-N'-[2-(METHYLSULFANYL)PHENYL]UREA
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Overview
Description
N-(4-METHOXYPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA is an organic compound that belongs to the class of ureas It is characterized by the presence of a methoxy group attached to a phenyl ring and a methylsulfanyl group attached to another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA typically involves the reaction of 4-methoxyaniline with 2-(methylsulfanyl)aniline in the presence of a suitable coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N-(4-METHOXYPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Amines
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
N-(4-METHOXYPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylsulfanyl groups can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-METHOXYPHENYL)-N’-PHENYLUREA
- N-(4-METHOXYPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]THIOUREA
- N-(4-METHOXYPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]CARBAMATE
Uniqueness
N-(4-METHOXYPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA is unique due to the presence of both methoxy and methylsulfanyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s solubility, stability, and binding interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(2-methylsulfanylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-19-12-9-7-11(8-10-12)16-15(18)17-13-5-3-4-6-14(13)20-2/h3-10H,1-2H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPMLFJPBWUHMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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